N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a chlorophenyl group and a pyridin-2-yloxy moiety, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable amine, the pyrrolidine ring can be constructed via cyclization reactions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine intermediate.
Attachment of the Pyridin-2-yloxy Group: The final step involves the reaction of the pyrrolidine derivative with a pyridin-2-ol derivative under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Its structural features make it a candidate for the development of drugs targeting specific pathways in disease treatment.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-5-1-2-6-14(13)19-16(21)20-10-8-12(11-20)22-15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMWXJHPRDEFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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